molecular formula C9H9F3N2OS B11862432 2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol

2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol

Cat. No.: B11862432
M. Wt: 250.24 g/mol
InChI Key: DAYKDBUEOUKZFD-UHFFFAOYSA-N
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Description

2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a trifluoromethyl group, a mercapto group, and a tetrahydroquinazoline core. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminoaryl aldehydes or ketones with trifluoromethyl-containing reagents, such as trifluoromethyl 1,3-diketones or aldehyde hydrates . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of non-toxic solvents and minimizing waste, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the quinazoline core can produce tetrahydroquinazolines .

Scientific Research Applications

2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the mercapto group can form covalent bonds with thiol groups in enzymes. These interactions can inhibit enzyme activity and disrupt biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to its combination of a trifluoromethyl group, a mercapto group, and a tetrahydroquinazoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H9F3N2OS

Molecular Weight

250.24 g/mol

IUPAC Name

5-hydroxy-7-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2-thione

InChI

InChI=1S/C9H9F3N2OS/c10-9(11,12)4-1-6-5(7(15)2-4)3-13-8(16)14-6/h3-4,7,15H,1-2H2,(H,13,14,16)

InChI Key

DAYKDBUEOUKZFD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C(C1O)C=NC(=S)N2)C(F)(F)F

Origin of Product

United States

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